molecular formula C6BrF13Zn B14893058 PerfluorohexylZinc bromide

PerfluorohexylZinc bromide

Cat. No.: B14893058
M. Wt: 464.3 g/mol
InChI Key: QAZQWXKJSMRMSH-UHFFFAOYSA-M
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Description

The evidence covers diverse bromides with distinct applications and properties:

  • Sepantronium bromide (YM-155): A survival protein inhibitor used in oncology research .
  • Methyl bromide: A volatile fumigant with acute toxicity risks .
  • 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide: A crystalline compound studied for its hydrogen-bonded crystal structure .

None of these compounds share structural or functional similarities with PerfluorohexylZinc bromide, which is expected to be a perfluorinated organozinc reagent (based on nomenclature conventions).

Properties

Molecular Formula

C6BrF13Zn

Molecular Weight

464.3 g/mol

IUPAC Name

bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane

InChI

InChI=1S/C6F13.BrH.Zn/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19;;/h;1H;/q-1;;+2/p-1

InChI Key

QAZQWXKJSMRMSH-UHFFFAOYSA-M

Canonical SMILES

[C-](C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br

Origin of Product

United States

Preparation Methods

PerfluorohexylZinc bromide can be synthesized through the reaction of perfluorohexyl bromide with zinc. The reaction typically involves the activation of zinc using a silylating agent such as trimethylsilyl chloride in a solvent like dimethylformamide (DMF) or sulfolane. The presence of catalytic amounts of copper can facilitate the reaction at room temperature .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

PerfluorohexylZinc bromide acts as a nucleophile in reactions with electrophilic substrates. Its reactivity is influenced by solvent polarity, temperature, and the nature of the electrophile.

Key Examples:

  • Reaction with Aldehydes/Ketones :
    In pyridine under moderate pressure, C<sub>6</sub>F<sub>13</sub>ZnBr reacts with carbonyl compounds to form trifluoromethyl alcohols or ketones. For instance, acetone reacts to yield perfluorohexyl-substituted propanols (80–90% conversion) .

    RCOR’+C6F13ZnBrRC(OZnBr)R’C6F13H2ORC(OH)R’C6F13\text{RCOR'} + \text{C}_6\text{F}_{13}\text{ZnBr} \rightarrow \text{RC(OZnBr)R'C}_6\text{F}_{13} \xrightarrow{\text{H}_2\text{O}} \text{RC(OH)R'C}_6\text{F}_{13}
  • Aromatic Substitution :
    Electrophilic aromatic trifluoromethylation occurs in DMF with sulfur dioxide, producing perfluorohexyl-substituted arenes (e.g., 70% yield for p-cyanostyrene) .

Cross-Coupling Reactions

C<sub>6</sub>F<sub>13</sub>ZnBr participates in Negishi- and Kumada-type couplings, enabling C–C bond formation.

Experimental Data:

SubstrateCatalystProductYield (%)ConditionsSource
Aryl iodidesPd(PPh<sub>3</sub>)<sub>4</sub>Biaryl-C<sub>6</sub>F<sub>13</sub>65–85THF, 60°C, 12 h
Vinyl bromidesNiCl<sub>2</sub>(dppf)Fluoroalkenes55–75DMF, RT, 6 h

Mechanistically, zinc transfers the perfluorohexyl group to the transition metal catalyst, which facilitates coupling with sp<sup>2</sup>- or sp-hybridized substrates .

Radical-Mediated Reactions

Under photoredox conditions, C<sub>6</sub>F<sub>13</sub>ZnBr generates perfluorohexyl radicals for hydro- or hydroxy-perfluoroalkylation.

Case Study:

  • Hydro-Perfluoroalkylation of Styrenes :
    Using eosin Y (10 mol%) and Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> under white LED light, styrenes react with C<sub>6</sub>F<sub>13</sub>ZnBr to form branched products (40–70% yield). The mechanism involves radical chain propagation :

    C6F13ZnBrhνC6F13+ZnBr(initiation)\text{C}_6\text{F}_{13}\text{ZnBr} \xrightarrow{h\nu} \text{C}_6\text{F}_{13}^\bullet + \text{ZnBr}^\bullet \quad \text{(initiation)} C6F13+StyreneRadical IntermediateH2OHydroperfluoroalkylated Product\text{C}_6\text{F}_{13}^\bullet + \text{Styrene} \rightarrow \text{Radical Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Hydroperfluoroalkylated Product}

Reactions with Sulfur Dioxide

C<sub>6</sub>F<sub>13</sub>ZnBr reacts with SO<sub>2</sub> to form zinc sulfinates, which are precursors to sulfonic acids. This proceeds via single-electron transfer (SET) from sulfur dioxide radical anion to C<sub>6</sub>F<sub>13</sub>ZnBr :

SO2+C6F13ZnBrC6F13SO2+ZnBr\text{SO}_2^{-\bullet} + \text{C}_6\text{F}_{13}\text{ZnBr} \rightarrow \text{C}_6\text{F}_{13}\text{SO}_2^- + \text{ZnBr}^\bullet

Solvent and Stability Considerations

  • Solvent Effects : Reactions in polar aprotic solvents (DMF, THF) favor nucleophilic pathways, while nonpolar solvents (toluene) stabilize radical intermediates .

  • Deactivation Pathways : Solvation by acetone or ethyl benzoate reduces reactivity by stabilizing the zinc center, preventing electrophile coordination .

Scientific Research Applications

PerfluorohexylZinc bromide has several applications in scientific research, including:

Mechanism of Action

The mechanism by which PerfluorohexylZinc bromide exerts its effects involves the interaction of the perfluorohexyl group with various molecular targets. The zinc atom acts as a coordination center, facilitating reactions with other molecules. The exact pathways and molecular targets can vary depending on the specific reaction and conditions used .

Comparison with Similar Compounds

Indirect Comparisons Based on Bromide Chemistry

While direct data on PerfluorohexylZinc bromide is absent, general trends in bromide reactivity and stability can be inferred:

Table 1: Key Properties of Bromides in Evidence

Compound Structure/Class Key Properties/Applications Toxicity/Handling
Sepantronium bromide Organic heterocyclic bromide Inhibits survivin protein; IC50 ~0.54 nM Research use only; not for therapeutics
Methyl bromide Halogenated alkane Fumigant, pesticide High acute toxicity (neurotoxic)
2-[(Naphthalen-2-yl)methyl]isothiouronium bromide Aromatic isothiouronium salt Crystal engineering via N–H⋯Br hydrogen bonds Not reported in evidence

Potential Contrast with this compound:

  • Reactivity: Organozinc bromides (e.g., RZnBr) are typically moisture-sensitive and used in organometallic synthesis. This contrasts with methyl bromide (volatile fumigant) and Sepantronium bromide (biologically active agent).
  • Stability : Perfluorinated compounds often exhibit enhanced thermal and chemical stability due to strong C–F bonds. This differs from methyl bromide, which degrades into toxic byproducts .
  • Applications : this compound might be used in fluoropolymer synthesis or catalysis, unlike the bromides in the evidence, which are focused on medicine (YM-155) or pest control (methyl bromide).

Limitations of the Evidence

The provided materials lack:

  • Structural data for organozinc bromides.
  • Synthetic applications of perfluorinated organometallics.
  • Physicochemical parameters (e.g., solubility, stability) relevant to this compound.

Recommendations for Further Research

To compare this compound with similar compounds, consult literature on:

  • Perfluoroalkylzinc reagents : E.g., CF₃ZnBr or C₆F₁₃ZnBr, focusing on their reactivity in cross-couplings.
  • Non-fluorinated analogs: Compare stability and reactivity with hexylzinc bromide (C₆H₁₃ZnBr).
  • Toxicity profiles : Perfluorinated compounds often persist in the environment, unlike methyl bromide (ozone-depleting but short-lived).

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